Methyl (2S,4S)-4-(2-chloro-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride Methyl (2S,4S)-4-(2-chloro-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1354485-05-4
VCID: VC3010504
InChI: InChI=1S/C15H20ClNO3.ClH/c1-9(2)10-4-5-14(12(16)6-10)20-11-7-13(17-8-11)15(18)19-3;/h4-6,9,11,13,17H,7-8H2,1-3H3;1H/t11-,13-;/m0./s1
SMILES: CC(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Cl.Cl
Molecular Formula: C15H21Cl2NO3
Molecular Weight: 334.2 g/mol

Methyl (2S,4S)-4-(2-chloro-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

CAS No.: 1354485-05-4

Cat. No.: VC3010504

Molecular Formula: C15H21Cl2NO3

Molecular Weight: 334.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2S,4S)-4-(2-chloro-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride - 1354485-05-4

Specification

CAS No. 1354485-05-4
Molecular Formula C15H21Cl2NO3
Molecular Weight 334.2 g/mol
IUPAC Name methyl (2S,4S)-4-(2-chloro-4-propan-2-ylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C15H20ClNO3.ClH/c1-9(2)10-4-5-14(12(16)6-10)20-11-7-13(17-8-11)15(18)19-3;/h4-6,9,11,13,17H,7-8H2,1-3H3;1H/t11-,13-;/m0./s1
Standard InChI Key OQCNGVBZUTVHCQ-JZKFLRDJSA-N
Isomeric SMILES CC(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Cl.Cl
SMILES CC(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Cl.Cl
Canonical SMILES CC(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Cl.Cl

Introduction

ParameterValue
CAS Registry Number1354485-05-4
Molecular FormulaC₁₅H₂₁Cl₂NO₃
IUPAC Namemethyl (2S,4S)-4-(2-chloro-4-isopropylphenoxy)pyrrolidine-2-carboxylate hydrochloride
Physical StateSolid (at standard conditions)
Storage ConditionRoom temperature

The compound features a molecular structure containing a pyrrolidine ring with two stereogenic centers, both in the S configuration, connected to a substituted phenoxy group and a methyl carboxylate functional group .

Structural Characteristics

The structural attributes of Methyl (2S,4S)-4-(2-chloro-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride are critical to understanding its chemical behavior and potential applications in research settings.

Stereochemistry and Configuration

The compound contains two stereogenic centers at positions 2 and 4 of the pyrrolidine ring, both with the S configuration. This specific stereochemistry (2S,4S) is a defining characteristic that distinguishes it from other stereoisomers and contributes to its unique spatial arrangement and potential biological activities.

Functional Groups and Moieties

The molecule contains several important functional groups:

  • A pyrrolidine ring (heterocyclic amine)

  • A phenoxy linkage connecting the pyrrolidine to the aromatic ring

  • A methyl carboxylate group at position 2 of the pyrrolidine

  • A chloro substituent at position 2 of the phenyl ring

  • An isopropyl group at position 4 of the phenyl ring

  • A hydrochloride salt form of the pyrrolidine nitrogen

Structural Comparison with Related Compounds

This compound belongs to a family of substituted pyrrolidine derivatives with various phenoxy substituents. A closely related isomer is Methyl (2S,4S)-4-(4-chloro-2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride (CAS: 1354488-38-2), which differs only in the positions of the chloro and isopropyl groups on the phenyl ring .

Table 2: Comparison with Structural Analogs

CompoundCAS NumberKey Structural Difference
Methyl (2S,4S)-4-(2-chloro-4-isopropylphenoxy)-2-pyrrolidinecarboxylate HCl1354485-05-4Chloro at position 2, isopropyl at position 4 of phenyl ring
Methyl (2S,4S)-4-(4-chloro-2-isopropylphenoxy)-2-pyrrolidinecarboxylate HCl1354488-38-2Chloro at position 4, isopropyl at position 2 of phenyl ring
Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate HCl1354486-46-6Bromo instead of chloro at position 2
Methyl (2S,4S)-4-(2-chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylate HCl1354490-33-7Methoxy instead of isopropyl at position 4

These structural differences, while subtle, can significantly impact chemical reactivity, binding properties, and potential biological activities .

Chemical Properties and Reactivity

The chemical properties of Methyl (2S,4S)-4-(2-chloro-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride are governed by its functional groups and their spatial arrangement.

Functional Group Reactivity

The compound contains several reactive functional groups:

  • The pyrrolidine nitrogen: As a secondary amine in salt form, it can participate in acid-base reactions and, when deprotonated, in nucleophilic substitution reactions.

  • The methyl ester group: Susceptible to hydrolysis, transesterification, and reduction reactions.

  • The phenoxy linkage: Generally stable but can undergo cleavage under specific conditions.

  • The chloro substituent: Capable of participating in various coupling reactions and substitutions.

Stability Considerations

  • Prolonged exposure to moisture (potential ester hydrolysis)

  • Strong acids or bases (affecting the salt form or causing ester hydrolysis)

  • Oxidizing agents

  • Extended exposure to heat or light

SupplierProduct NumberNotes
Matrix ScientificReferenced in multiple sourcesPrimary manufacturer
FUJIFILM Wako Pure Chemical CorporationW01MAS050968Listed in their catalog
VWR InternationalDistributes Matrix Scientific productsInternational distributor
TH ScienceTS129388Listed in their catalog

The compound is typically supplied in research-grade purity for laboratory use only .

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